molecular formula C6H12ClNO6 B13861114 D-Aminogalacturonic Acid Hydrochloride

D-Aminogalacturonic Acid Hydrochloride

Cat. No.: B13861114
M. Wt: 229.61 g/mol
InChI Key: ADRQPIGNSYNVLW-OVRDBETASA-N
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Description

It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .

Chemical Reactions Analysis

Types of Reactions

D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .

Biological Activity

D-Aminogalacturonic acid hydrochloride (D-GalUA-HCl) is a derivative of galacturonic acid, a significant component of pectin found in plant cell walls. This compound has garnered interest for its biological activities and potential applications in various fields, including medicine and biotechnology. This article explores the biological activity of this compound, detailing its metabolic pathways, enzymatic interactions, and implications for health and industry.

Chemical Structure and Properties

D-Aminogalacturonic acid is characterized by its amino group substitution at the C-5 position of galacturonic acid. This modification alters its biochemical interactions and metabolic pathways compared to its parent compound.

Metabolic Pathways

The metabolism of D-GalUA involves several key enzymatic reactions that facilitate its utilization by various microorganisms. Research has shown that different fungi can metabolize D-GalUA through distinct pathways:

  • Reduction to L-Galactonate : The initial step involves the reduction of D-GalUA to L-galactonate, catalyzed by D-galacturonate reductase. This enzyme is crucial for the catabolism of D-GalUA in fungi such as Hypocrea jecorina .
  • Conversion to 3-Deoxy-L-threo-hex-2-ulosonate : L-galactonate is subsequently dehydrated to form 3-deoxy-L-threo-hex-2-ulosonate, facilitated by L-galactonate dehydratase .
  • Further Metabolism : The pathway continues with the transformation of 3-deoxy-L-threo-hex-2-ulosonate into central metabolites like glycerol and pyruvate, which are essential for cellular respiration and energy production .

Antimicrobial Properties

D-Aminogalacturonic acid has demonstrated antimicrobial activity, particularly against certain bacterial strains. Its structural similarity to components found in bacterial cell walls may inhibit bacterial growth by interfering with cell wall synthesis or function.

Neurological Implications

Recent studies have highlighted the role of D-amino acids, including D-GalUA, in neurological functions. D-amino acids serve as modulators of N-methyl-D-aspartate receptors (NMDARs), which are critical in synaptic plasticity and memory formation. Investigations into their therapeutic potential for conditions like schizophrenia have shown promising results .

Case Studies

Several case studies illustrate the practical applications and effects of this compound:

  • Fungal Metabolism : A study involving Rhodotorula toruloides demonstrated enhanced growth rates when utilizing D-GalUA alongside other carbon sources, indicating its role as a co-substrate that can improve metabolic efficiency in industrial applications .
  • Therapeutic Applications : Clinical trials exploring the efficacy of D-amino acids in treating treatment-resistant schizophrenia have shown that these compounds can modulate glutamatergic signaling pathways, potentially leading to improved therapeutic outcomes .

Research Findings Summary

Study FocusFindings
Fungal MetabolismEfficient pathways for D-GalUA utilization identified in Rhodotorula toruloides; co-utilization with glucose enhances growth rates .
Antimicrobial ActivityStructural similarities to bacterial components suggest potential inhibitory effects on bacterial growth .
Neurological EffectsModulation of NMDARs by D-amino acids shows promise for treating schizophrenia .

Properties

Molecular Formula

C6H12ClNO6

Molecular Weight

229.61 g/mol

IUPAC Name

(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1

InChI Key

ADRQPIGNSYNVLW-OVRDBETASA-N

Isomeric SMILES

[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl

Canonical SMILES

C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl

Origin of Product

United States

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